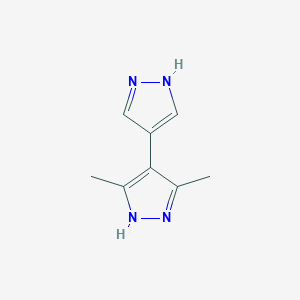

3,5-Dimethyl-1H,1'H-4,4'-bipyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3,5-dimethyl-4-(1H-pyrazol-4-yl)-1H-pyrazole |

InChI |

InChI=1S/C8H10N4/c1-5-8(6(2)12-11-5)7-3-9-10-4-7/h3-4H,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

ZQRYTBNVXYUHQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CNN=C2 |

Origin of Product |

United States |

Coordination Chemistry of 3,5 Dimethyl 1h,1 H 4,4 Bipyrazole As a Ligand

Ligand Characteristics and Coordination Modes of 3,5-Dimethyl-1H,1'H-4,4'-bipyrazole

The structure of this compound, also known as 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, consists of two pyrazole (B372694) rings linked at their 4 and 4' positions. vulcanchem.com This arrangement, featuring methyl groups at the 3, 5, 3', and 5' positions, results in a symmetric and thermally stable molecule that is a highly versatile building block in coordination chemistry.

Nitrogen Donor Site Versatility of the Bipyrazole Ligand

The this compound ligand possesses four nitrogen atoms, two in each pyrazole ring, which can serve as donor sites for coordination with metal ions. This multiplicity of potential binding sites allows for a variety of coordination modes. The steric repulsion between the four methyl groups plays a crucial role in determining the conformation of the two pyrazole rings and their interplanar angle (φ). mdpi.com This angle is not fixed but is also influenced by the specific metal ion and its coordination environment, adding another layer of structural tunability. mdpi.com The ligand's ability to stabilize metal ions, such as Pd(II) and Cu(I), is attributed to these electron-rich N-donor sites.

Chelation and Bridging Capabilities in Metal Complex Formation

The geometry of the this compound ligand, with its two distinct pyrazole units, makes it an excellent candidate for forming bridged structures and coordination polymers. mdpi.com When deprotonated, the resulting pyrazolate anion acts as a bridging bidentate ligand. mdpi.com This bridging capability allows it to link multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The final structure, including the potential for forming arrangements like trinuclear clusters, is dependent on factors such as the metal-to-ligand ratio. mdpi.com

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are often characterized by single-crystal X-ray diffraction to elucidate their precise structures.

Coordination Compounds with Transition Metals (e.g., Copper, Nickel, Zinc, Silver)

This bipyrazole ligand readily forms complexes with a variety of transition metals.

Silver (Ag): A number of silver(I) coordination polymers incorporating the 3,3′,5,5′-tetramethyl-4,4′-bipyrazole (Me4bpzH2) ligand have been synthesized and characterized. mdpi.com These complexes are noted to be more soluble in common solvents compared to other silver(I) coordination polymers, facilitating their analysis. mdpi.com The synthesis generally involves mixing the ligand and a silver(I) salt in methanol. mdpi.com For instance, reacting Me4bpzH2 with silver(I) trifluoroacetate (B77799) yields [Ag(CF3CO2)(Me4bpzH2)], while using silver(I) trifluoromethanesulfonate (B1224126) produces [Ag(CF3SO3)(Me4bpzH2)]. mdpi.com Single-crystal X-ray analysis has been crucial in determining the structures of these compounds. mdpi.com

Table 1: Synthesis and Crystallographic Data for Silver(I)-Bipyrazole Complexes

| Compound Formula | Synthesis Reactants | Solvent | Crystal System Data | Reference |

|---|---|---|---|---|

| C12H14AgF3N4O2 | 3,3′,5,5′-tetramethyl-4,4′-bipyrazole + Silver(I) trifluoroacetate | Methanol | Determined by single-crystal X-ray analysis | mdpi.com |

Copper (Cu), Nickel (Ni), and Zinc (Zn): While pyrazole-based ligands are widely used in the coordination chemistry of copper, nickel, and zinc, specific, well-characterized examples using this compound are less frequently detailed in the literature compared to its simpler analog, 3,5-dimethylpyrazole (B48361). iucr.orgorientjchem.orgrsc.orgnih.govnih.govdnu.dp.uaiucr.orgscielo.org.za However, the fundamental ability of bipyrazole ligands to stabilize copper and other transition metal centers is well-established, suggesting their utility in constructing metal-organic frameworks (MOFs) and other complex structures. For example, solvothermal reactions involving the related flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene with zinc and copper have yielded coordination compounds, highlighting the potential of these pyrazole-based systems. acs.org

Coordination Compounds with Main Group Metals

The coordination chemistry of this compound extends to main group metals. A notable example is the formation of a novel coordination polymer with mercury(II). researchgate.net The complex, Hg(Me2BPZ), was prepared by reacting 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole (H2Me2BPZ) with a mercury(II) salt. researchgate.net

Structural Diversity of this compound Metal Complexes

The metal complexes of this compound exhibit significant structural diversity, largely driven by the ligand's inherent flexibility and the influence of other components in the reaction system.

A key feature is the propensity to form coordination polymers, as seen with silver(I) and mercury(II). mdpi.comresearchgate.net The final architecture of these polymers is highly dependent on the choice of the metal ion and, notably, the counter-anions present. mdpi.com This is clearly demonstrated in the case of the silver(I) complexes, where using trifluoroacetate (CF3CO2−) versus trifluoromethanesulfonate (CF3SO3−) as the counter-anion results in different structures. mdpi.com

The steric bulk of the methyl groups on the pyrazole rings also imparts structural control by influencing the torsional angle between the two rings, which in turn affects how the ligand can pack and coordinate within a crystal lattice. mdpi.com This interplay between the ligand's intrinsic geometry, the coordination preference of the metal, and the nature of the co-ligands or anions allows for the rational design of a wide array of supramolecular structures. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C10H14N4 |

| 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole | C10H14N4 |

| [Ag(CF3CO2)(Me4bpzH2)] | C12H14AgF3N4O2 |

| Silver(I) trifluoroacetate | C2AgF3O2 |

| [Ag(CF3SO3)(Me4bpzH2)] | C11H14AgF3N4O3S |

| Silver(I) trifluoromethanesulfonate | CF3AgO3S |

| 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | C20H24N4 |

| 3,5-dimethyl-1H-pyrazole | C5H8N2 |

| Hg(Me2BPZ) | C8H8HgN4 |

| 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole | C8H10N4 |

| Palladium(II) | Pd(II) |

| Copper(I) | Cu(I) |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| Zinc(II) | Zn(II) |

Mononuclear and Polynuclear Architectures

The coordination of this compound and its derivatives with various metal ions can lead to the formation of both simple mononuclear complexes and extended polynuclear structures. The final architecture is influenced by factors such as the metal-to-ligand ratio, the coordination geometry of the metal center, and the presence of counter-anions or solvent molecules.

In its deprotonated form, 3,3'-dimethyl-1H,1'H-4,4'-bipyrazolate, the ligand has been shown to form a novel coordination polymer with mercury(II). researchgate.net This polymer, with the formula Hg(Me2BPZ), highlights the ligand's capacity to bridge metal centers, creating an extended network. researchgate.net

While research specifically on mononuclear complexes of this compound is not extensively detailed in the provided results, related pyrazole-based ligands readily form mononuclear species. For instance, 3,5-dimethyl-1H-pyrazole (DMPZ) reacts with copper(II) in the presence of oxalate (B1200264) to form a mononuclear complex, Cu(H₂O)(DMPZ)₂C₂O₄. dnu.dp.ua In this compound, the copper ion is coordinated by two monodentate 3,5-dimethyl-1H-pyrazole molecules, an oxalate anion, and a water molecule, resulting in a five-coordinate, square-pyramidal geometry. dnu.dp.ua Similarly, a mononuclear copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole has been synthesized and characterized. dnu.dp.ua These examples with the simpler 3,5-dimethylpyrazole suggest that the bipyrazole analogue can also form mononuclear complexes, likely with the pyrazole rings coordinating to a single metal center in a chelating fashion under specific stoichiometric conditions.

Polynuclear architectures are a more common outcome when using bipyrazole ligands, due to their bridging capability. The slightly modified ligand, 3,3',5,5'-tetramethyl-4,4'-bipyrazole (Me₄bpzH₂), which has additional methyl groups, readily forms 1-D polynuclear coordination polymers with silver(I). mdpi.com In the complex [Ag(CF₃CO₂)(Me₄bpzH₂)], the silver atoms are bridged by the bipyrazole ligands, creating a zig-zag chain. mdpi.com The geometry around the silver(I) ion is a distorted trigonal pyramid, with coordination from two nitrogen atoms of two different Me₄bpzH₂ ligands and one oxygen atom from a trifluoroacetate anion. mdpi.com A similar 1-D chain is observed in [Ag(CF₃SO₃)(Me₄bpzH₂)]. mdpi.comnih.gov

The formation of polynuclear structures is not limited to 1-D chains. Depending on the ligand and metal, more complex structures can be achieved. For example, the reaction of Cu(CH₃CN)₄ with 3,5-dimethyl-4-nitropyrazole can yield polynuclear copper(I) complexes, including a trinuclear complex, [Cu(dmnpz)]₃, and a tetranuclear complex, (Et₃NH)₂[Cu₄(dmnpz)₆]. acs.org The synthesis of asymmetric ligands derived from 4-phenyl-1H-pyrazoles has also been explored as a route to heterometallic tetranuclear complexes. rsc.org

Table 1: Examples of Mononuclear and Polynuclear Architectures with Bipyrazole and Related Pyrazole Ligands

| Compound/Formula | Ligand | Metal Ion | Architecture | Key Structural Features |

|---|---|---|---|---|

| Hg(Me2BPZ) | 3,3'-dimethyl-1H,1'H-4,4'-bipyrazolate | Hg(II) | Coordination Polymer | Extended network with bridging bipyrazolate ligands. researchgate.net |

| [Ag(CF₃CO₂)(Me₄bpzH₂)] | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | Ag(I) | 1-D Polynuclear Chain | Zig-zag chain with distorted trigonal pyramidal Ag(I) centers. mdpi.com |

| [Ag(CF₃SO₃)(Me₄bpzH₂)] | 3,3',5,5'-tetramethyl-4,4'-bipyrazole | Ag(I) | 1-D Polynuclear Chain | Distorted trigonal pyramidal Ag(I) centers forming a chain. mdpi.comnih.gov |

| Cu(H₂O)(DMPZ)₂C₂O₄ | 3,5-dimethyl-1H-pyrazole | Cu(II) | Mononuclear | Square-pyramidal Cu(II) with two monodentate pyrazole ligands. dnu.dp.ua |

| [Cu(dmnpz)]₃ | 3,5-dimethyl-4-nitropyrazole | Cu(I) | Trinuclear | A trinuclear copper(I) pyrazolate complex. acs.org |

Supramolecular Assembly Driven by Coordination Bonds

The directional nature of coordination bonds, combined with the specific geometry of the this compound ligand, makes it an excellent component for the programmed assembly of complex supramolecular structures. researchgate.net These assemblies can range from discrete multinuclear cages to extended metal-organic frameworks (MOFs).

Beyond simple chains, pyrazole-based ligands are known to form more intricate supramolecular structures. The construction of these assemblies is influenced by a variety of factors including hydrogen bonding, the nature of the donor atoms, the counter anions, the solvent, and the specific topology of the ligand. nih.gov For instance, the functional dualism of the N/NH sites in bipyrazoles allows them to be used as neutral, cationic, or anionic tectons (building blocks) in supramolecular synthesis. researchgate.net This versatility enables the construction of not only metal-organic polymers but also frameworks held together by hydrogen bonds. researchgate.net

Impact of Bipyrazole Ligand Substitution on Metal Coordination Preferences and Stability

The introduction of substituents onto the bipyrazole backbone can significantly influence the electronic properties and steric profile of the ligand, thereby affecting its coordination behavior and the stability of the resulting metal complexes.

In a series of alternating copper(II) chains bridged by both 2,2'-bipyrimidine (B1330215) and various polymethyl-substituted pyrazolates, the degree of methyl substitution on the pyrazolate ligand was shown to affect the final structure. acs.org The complexes synthesized with pyrazole, 3-methylpyrazole, and 3,5-dimethylpyrazole all exhibited different coordination environments around the copper(II) centers, ranging from six-coordinate octahedral to five-coordinate square-pyramidal and trigonal-bipyramidal geometries. acs.org This demonstrates the profound impact of methyl substitution on the resulting architecture.

The introduction of other functional groups can have even more dramatic effects. For example, the electron-withdrawing nitro group in 3,5-dimethyl-4-nitropyrazole alters the electronic properties of the ligand, which in turn influences the reactivity and structure of its copper(I) complexes. acs.org The steric requirements of this substituted ligand, particularly in the presence of other ancillary ligands like triphenylphosphine (B44618) or isocyanides, force the resulting dinuclear copper cores into distinct conformations. acs.org

Furthermore, the substitution on the bipyrazole ligand can affect the physical properties of the resulting coordination compounds. The use of 3,3',5,5'-tetramethyl-4,4'-bipyrazole to synthesize silver(I) coordination polymers resulted in complexes with improved solubility in common solvents compared to polymers made with less substituted bipyrazoles. mdpi.comnih.gov This enhanced solubility facilitates characterization in solution. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3'-dimethyl-1H,1'H-4,4'-bipyrazolate |

| Mercury(II) |

| 3,5-dimethyl-1H-pyrazole |

| Copper(II) |

| 1-carboxamide-3,5-dimethylpyrazole |

| 3,3',5,5'-tetramethyl-4,4'-bipyrazole |

| Silver(I) |

| Trifluoroacetate |

| Trifluoromethanesulfonate |

| Copper(I) |

| 3,5-dimethyl-4-nitropyrazole |

| 4-phenyl-1H-pyrazole |

| 2,2'-bipyrimidine |

| 3-methylpyrazole |

| Triphenylphosphine |

Applications of 3,5 Dimethyl 1h,1 H 4,4 Bipyrazole and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications in Organic Transformations

Metal complexes incorporating 3,5-dimethyl-1H,1'H-4,4'-bipyrazole and related pyrazole-based ligands have emerged as potent catalysts in a variety of organic transformations. The electronic properties and steric configuration of these ligands can be finely tuned to influence the activity and selectivity of the metallic center, leading to efficient catalytic systems.

Metal-3,5-Dimethyl-1H,1'H-4,4'-bipyrazole Complexes in Oxidation Reactions

Complexes formed between metal ions and bipyrazole ligands have demonstrated significant efficacy in catalytic oxidation reactions. These reactions are fundamental in organic synthesis for the conversion of hydrocarbons and alcohols into more functionalized compounds like ketones, aldehydes, and alcohols.

Cobalt(II) bipyrazolate metal-organic frameworks (MOFs) have been successfully employed as heterogeneous catalysts for the aerobic oxidation of cumene (B47948). unicam.it These catalysts show high selectivity for cumene hydroperoxide (CHP), a key industrial intermediate. unicam.it For instance, the Co(BPZ) catalyst exhibits 84% selectivity towards CHP. unicam.it In contrast, modifying the ligand to 3-amino-4,4'-bipyrazole in Co(BPZNH2) shifts the selectivity, favoring the formation of 2-phenyl-2-propanol (B165765) (PP) with 69% selectivity. unicam.it

Copper(II) complexes have also been noted for their catalytic activity. A complex formed with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole has been shown to effectively catalyze the selective oxidation of alcohols to carbonyl compounds with high efficiency under mild, room temperature conditions. Furthermore, ruthenium(II) complexes bearing dimethylpyrazole-containing ligands can serve as photocatalysts for the oxidation of thioethers. nih.gov

Table 1: Performance of Bipyrazole-based Catalysts in Oxidation Reactions

| Reaction | Catalyst | Substrate | Main Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Aerobic Oxidation | Co(BPZ) MOF | Cumene | Cumene Hydroperoxide | 84% Selectivity | unicam.it |

| Aerobic Oxidation | Co(BPZNH2) MOF | Cumene | 2-Phenyl-2-propanol | 69% Selectivity | unicam.it |

| Alcohol Oxidation | Cu(II)-bipyrazole complex | Alcohols | Carbonyl Compounds | 85% Yield |

Metal-3,5-Dimethyl-1H,1'H-4,4'-bipyrazole Complexes in Reduction Processes

The utility of pyrazole-based ligands extends to reduction reactions, particularly in the hydrogenation of unsaturated compounds. Palladium(II) and Nickel(II) complexes containing pyrazolyl ligands have been investigated as precatalysts for the hydrogenation of sorbic acid. scielo.org.za

Studies reveal that the nature of the metal center significantly impacts catalytic efficiency. Palladium complexes consistently outperform their nickel counterparts. For example, in the hydrogenation of sorbic acid, the palladium complex with 3,5-dimethyl-1H-pyrazole ligands achieved a 99.8% conversion, whereas the analogous nickel complex reached only 52.8% conversion under the same conditions. scielo.org.za

Table 2: Comparison of Pd(II) and Ni(II) Pyrazole (B372694) Complexes in Sorbic Acid Hydrogenation

| Ligand | Metal | Catalyst | Conversion (%) | Reference |

|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | Pd(II) | [PdCl₂(C₅H₈N₂)₂] | 99.8 | scielo.org.za |

| 3,5-dimethyl-1H-pyrazole | Ni(II) | [NiBr₂(C₅H₈N₂)₂] | 52.8 | scielo.org.za |

| 3,5-di-tert-butyl-1H-pyrazole | Pd(II) | [PdCl₂(C₁₁H₂₀N₂)₂] | 100 | scielo.org.za |

| 3,5-di-tert-butyl-1H-pyrazole | Ni(II) | [NiBr₂(C₁₁H₂₀N₂)₂] | 65.2 | scielo.org.za |

Role of Bipyrazole Ligands in Cross-Coupling Methodologies

Bipyrazole ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern synthetic chemistry, particularly in the pharmaceutical and materials industries.

In Suzuki-Miyaura cross-coupling reactions, palladium(II) complexes of bipyrazole derivatives serve as effective pre-catalysts for coupling aryl bromides with phenylboronic acid, achieving high yields of 85–94%. The electron-donating nature of the pyrazole ligands is believed to stabilize the palladium intermediates in the catalytic cycle. The use of specific phosphine-based ligands like XPhos with palladium sources has proven effective for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles like bromopyrazoles, yielding 3- and 4-aryl pyrazoles in good to very good yields (61-86%). nih.gov

Furthermore, pyrazole-tethered phosphine (B1218219) ligands, such as 3,5-dimethyl-1-[2-(diphenylphosphino)phenyl]-1H-pyrazole, create highly efficient catalysts for Stille, Kumada, and Hiyama cross-coupling reactions. acs.org The pyrazole moiety also functions as an effective directing group in palladium-catalyzed C-H bond functionalization, enabling the ortho-arylation of arenes under specific conditions. jca.edu.vn

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The effectiveness of a metal-based catalyst is profoundly influenced by the design of its coordinating ligands. For bipyrazole-based systems, several principles guide the development of catalysts with superior activity and selectivity.

A dominant strategy in asymmetric catalysis has been the use of C2-symmetric ligands. nih.govresearchgate.net The symmetry of these chelating ligands creates a chiral environment around the metal center, which can effectively control the stereochemical outcome of a reaction. researchgate.net

More recently, non-symmetrical modular ligands, such as P,N-ligands, have gained prominence, often outperforming their symmetric counterparts. nih.govresearchgate.net A key design principle involves creating sterically and electronically distinct coordinating sites. For example, a novel chiral biaryl P,N-ligand was developed by incorporating an imidazole (B134444) ring, where π-stacking interactions stabilize the chiral conformation, leading to exceptional performance in enantioselective reactions. acs.org

The electronic properties of the ligand are also crucial. The pyrazole ring often acts as an electron-donating group, which can stabilize catalytic intermediates. Furthermore, the presence of certain functional groups on the ligand framework can dramatically alter catalytic behavior. For instance, the presence of unprotected N-H groups on azole substrates can inhibit palladium catalysts, a critical consideration for reaction optimization. nih.gov The strategic placement of functional groups can also be used to direct a reaction to a specific site on a molecule, a concept known as directed C-H functionalization. jca.edu.vn

Development of Functional Materials Utilizing this compound

The ability of this compound and its derivatives to act as rigid, bridging linkers (tectons) has been extensively exploited in the construction of crystalline functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters connected by organic ligands. The use of this compound and related linkers has led to a diverse range of these materials with interesting structures and properties. mdpi.com

These materials often exhibit high thermal stability. For example, coordination polymers synthesized from a flexible 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene ligand with metals like Zn(II), Co(II), and Cd(II) are stable in air up to at least 300 °C, with the cadmium derivative being stable up to 500 °C. nih.gov

The structure, and therefore the properties, of the resulting MOF can be influenced by the choice of metal, the ligand's functional groups, and even the counter-anions present during synthesis. Silver(I) CPs formed with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole show different structures depending on whether trifluoroacetate (B77799) or triflate is the counter-anion. mdpi.com

A key feature of many bipyrazole-based MOFs is their porosity, which is crucial for applications in gas storage and separation. A chiral MOF, [Zn(Isa-az-tmpz)], built with a T-shaped bifunctional pyrazole-isophthalate ligand, exhibits ultramicroporosity. mdpi.com While its pores are too small for nitrogen under cryogenic conditions, it shows significant uptake of smaller gases like hydrogen and carbon dioxide. mdpi.com Similarly, an interpenetrated methyl-modified MOF-5, while having a lower Brunauer-Emmett-Teller (BET) surface area (660 m²/g) than its non-interpenetrated version, still displays a notable H₂ uptake capacity. nih.gov The functionality of the pores can also be tuned; by creating mixed-ligand zinc(II) MOFs with different functionalized bipyrazolates, the affinity for carbon dioxide adsorption can be systematically adjusted. unito.it

Table 3: Properties of Selected MOFs and CPs with Bipyrazole-type Ligands

| MOF/CP Name/Formula | Ligand | Metal | BET Surface Area (m²/g) | Gas Uptake | Reference |

|---|---|---|---|---|---|

| Me₂MOF-5-int | 2,5-dimethylbenzene-1,4-dicarboxylate | Zn(II) | 660 | 1.26 wt% H₂ at 77 K | nih.gov |

| 3,6T22-[Zn(Isa-az-tmpz)] | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Zn(II) | 496 (from CO₂) | 5.4 mmol/g CO₂ at 195 K | mdpi.com |

| M(BDMPX) series | 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn, Co, Cd, Cu | Not specified | Pro-porous nature | nih.gov |

Design Principles for Bipyrazole-Derived MOFs

The design of bipyrazole-derived MOFs hinges on the principles of reticular synthesis, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. researchgate.netresearchgate.net The rigid and well-defined structure of bipyrazole ligands allows for the predictable assembly of porous materials. researchgate.net Key design strategies include:

Control of Pore Size and Shape: The dimensions of the bipyrazole linker directly influence the pore size of the resulting MOF. researchgate.net For instance, longer or more sterically demanding derivatives can be used to create larger cavities.

Functionalization of Pore Walls: The pyrazole rings can be functionalized with various chemical groups to tune the chemical environment within the pores. researchgate.net This can be used to introduce specific binding sites for guest molecules or to enhance catalytic activity.

Introduction of Open Metal Sites: The coordination of the bipyrazole ligand to the metal center can be controlled to leave open coordination sites on the metal ion. These sites can act as active centers for catalysis or strong binding sites for gas molecules.

Structural Characteristics and Pore Engineering of Bipyrazole-Enabled Frameworks

Bipyrazole-derived MOFs exhibit a wide range of structural diversity, from one-dimensional chains to complex three-dimensional networks. acs.orgbenthambooks.com The connectivity of the framework is determined by the coordination mode of the bipyrazole ligand and the geometry of the metal node.

Pore engineering in these frameworks is a key area of research. By carefully selecting the bipyrazole linker and the synthesis conditions, it is possible to create MOFs with tailored pore sizes and functionalities. For example, the introduction of methyl groups on the pyrazole rings, as in this compound, can create a more hydrophobic pore environment, which can be advantageous for the separation of nonpolar molecules. researchgate.net Furthermore, the incorporation of functional groups like amino or nitro groups can introduce polarity and specific binding sites within the pores. researchgate.netmdpi.comresearchgate.net

A notable example is the isoreticular series of zinc(II) bipyrazolate MOFs, where the pore environment is systematically altered by introducing different functional groups on the bipyrazole linker. researchgate.net This allows for a fine-tuning of the adsorption properties of the material for applications such as the separation of hexane (B92381) isomers. researchgate.net

Integration into Advanced Polymeric Systems

Beyond MOFs, this compound and its derivatives are being integrated into advanced polymeric systems. These bipyrazole units can be incorporated as monomers or cross-linkers to create polymers with enhanced thermal stability, mechanical properties, and specific functionalities. The rigid nature of the bipyrazole unit can impart increased stiffness and thermal resistance to the polymer backbone. Furthermore, the nitrogen atoms in the pyrazole rings can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties.

Fabrication of Novel Materials with Tailored Electronic and Optical Properties

The electronic properties of materials derived from this compound are of significant interest. The π-conjugated system of the bipyrazole core can be extended by introducing various substituents, leading to materials with tunable electronic band gaps and charge transport properties. acs.org

The photophysical properties of these materials are also being actively explored. mdpi.comnih.gov The introduction of chromophoric or fluorophoric groups onto the bipyrazole scaffold can lead to the development of novel fluorescent probes and materials for optoelectronic applications. mdpi.comnih.govbeilstein-journals.orgmdpi.com For instance, pyrene-substituted bipyrazoles have shown interesting fluorescence properties that are sensitive to their environment. mdpi.com The ability to tune the absorption and emission wavelengths by modifying the chemical structure makes these compounds promising candidates for applications in sensing, imaging, and light-emitting devices. nih.govbeilstein-journals.orgmdpi.com

Crystal Engineering and Solid-State Chemistry of Bipyrazole Derivatives

The solid-state behavior of this compound and its derivatives is a rich area of study, with implications for the design of new materials with specific properties.

Directing Hydrogen-Bonded Frameworks and Supramolecular Architectures

The pyrazole moiety, with its N-H donor and sp2 nitrogen acceptor sites, is an excellent building block for constructing hydrogen-bonded networks. csic.esacs.org The specific arrangement of these hydrogen bonds directs the formation of various supramolecular architectures, from simple dimers and chains to complex three-dimensional frameworks. csic.esrsc.orgnih.govchemrxiv.orgru.nlnih.gov

The substitution pattern on the pyrazole rings plays a crucial role in determining the resulting hydrogen-bonding motif. For example, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles have shown that changing the substituent X from methoxy (B1213986) to nitro to amino leads to vastly different supramolecular structures, including dimers, polymers, and 2D networks. csic.es This highlights the high degree of control that can be exerted over the solid-state assembly of these molecules.

Investigations into Polymorphism and Crystallization Control

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Bipyrazole derivatives, such as 4,4′-azobis(3,5-dimethyl-1H-pyrazole), have been shown to exhibit conformational polymorphism, where different conformers of the molecule pack into distinct crystal structures. researchgate.netacs.org These polymorphs can have different physical properties, and controlling their formation is a key challenge.

The crystallization process itself can be tuned to favor the formation of a specific polymorph or to control the crystal morphology. nih.govnih.gov Factors such as solvent, temperature, and the presence of additives can all influence the crystallization pathway. Understanding and controlling these factors is essential for reproducibly obtaining materials with the desired properties.

Advanced Spectroscopic and Structural Characterization of 3,5 Dimethyl 1h,1 H 4,4 Bipyrazole and Its Complexes

X-ray Crystallography for Comprehensive Molecular and Supramolecular Structure Determination

X-ray crystallography stands as a definitive tool for elucidating the precise atomic arrangement in both the free 3,5-Dimethyl-1H,1'H-4,4'-bipyrazole ligand and its coordinated metal complexes. This technique offers unparalleled insight into bond lengths, bond angles, and the intricate non-covalent interactions that govern the formation of extended supramolecular structures.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most precise structural data for crystalline materials. For this compound, also known as 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole (H₂Me₄BPZ), SCXRD studies reveal critical details about its conformation and how it interacts in coordination complexes.

In a notable study, silver(I) coordination polymers were synthesized using this ligand, and their structures were determined by low-temperature single-crystal X-ray analysis. mdpi.com The analysis of complexes such as [Ag(CF₃CO₂)(Me₄bpzH₂)] and [Ag(CF₃SO₃)(Me₄bpzH₂)] demonstrates that the bipyrazole ligand's geometry, particularly the interplanar angle between the two pyrazole (B372694) rings, is significantly influenced by the steric repulsion of the four methyl groups and the coordination environment of the metal ion. mdpi.com

The structural analysis of a related bipyrazole derivative that crystallizes in the triclinic P-1 space group showed two molecules per asymmetric unit. mdpi.com The crystal structure is stabilized by strong N-H···O hydrogen bonding interactions, highlighting the role of hydrogen bonds in the supramolecular assembly. mdpi.com The Cambridge Crystallographic Data Centre (CCDC) contains entries for various structures, including a hemihydrate of 3,5,3',5'-tetra-methyl-4,4'-bi(1H-pyrazol-yl), which provides further reference for its solid-state conformation. aablocks.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.0023(4) |

| b (Å) | 11.9332(5) |

| c (Å) | 18.0128(7) |

| α (°) | 85.276(3) |

| β (°) | 84.517(3) |

| γ (°) | 85.240(3) |

| Volume (ų) | 2339.40(16) |

| Z | 4 |

Powder X-ray Diffraction for Bulk Material Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase purity of a synthesized bulk sample and for studying its crystalline properties without the need for single crystals. It is particularly valuable in the study of coordination polymers, where it can be used to determine structures from first principles (ab initio) and to monitor structural changes under different conditions.

The solvothermal reactions of H₂Me₄BPZ with transition metals such as Zn(II), Co(II), Cd(II), and Cu(II) yield coordination polymers whose structures have been successfully determined using ab initio X-ray powder diffraction analyses. acs.orgresearchgate.net For instance, the zinc and cobalt complexes were found to be isostructural, forming three-dimensional porous networks with square-shaped channels. researchgate.net The crystal structure of a novel mercury coordination polymer, Hg(Me₂BPZ), was also determined from laboratory powder X-ray diffraction data, revealing a 3-D polymeric network. researchgate.net

Furthermore, variable-temperature X-ray powder diffraction (VT-XRPD) has been employed to demonstrate the remarkable thermal robustness of these materials, which are often stable above 300 °C. acs.orgresearchgate.net This technique allows for the observation of the material's stability through consecutive heating and cooling cycles and can reveal any temperature-induced phase transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular connectivity and symmetry.

Proton (¹H) NMR Analysis of Bipyrazole and Its Derivatives

The ¹H NMR spectrum provides information on the hydrogen atoms within a molecule. For this compound, one would expect to see signals corresponding to the N-H protons of the pyrazole rings and the methyl (CH₃) group protons. The chemical shift of the N-H proton is typically broad and can vary depending on the solvent and concentration due to hydrogen bonding. The methyl protons are expected to appear as a sharp singlet.

In studies of its coordination polymers, such as those with silver(I), ¹H NMR spectroscopy is used to investigate the behavior of the complexes in solution. mdpi.com For the related monomer, 3,5-dimethylpyrazole (B48361), the ¹H NMR spectrum in CDCl₃ shows a signal for the C4-H proton at approximately 5.8 ppm and a signal for the two methyl groups at around 2.2-2.3 ppm. The N-H proton signal is observed at a much lower field, often above 10 ppm. This foundational data helps in assigning the spectra of more complex bipyrazole structures.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the different carbon atoms: the methyl carbons, the C4 carbons at the linkage point, and the C3 and C5 carbons of the pyrazole rings.

A comprehensive ¹³C NMR study of various N-H pyrazoles, recorded in both solution and the solid state (CP/MAS), provides a basis for understanding the spectra of this compound. cdnsciencepub.com For the 3,5-dimethylpyrazole monomer, the C3 and C5 carbons resonate at approximately 148 ppm, the C4 carbon at around 105-106 ppm, and the methyl carbons appear at 11-14 ppm. cdnsciencepub.com These characteristic chemical shifts are instrumental in confirming the successful synthesis of 4,4'-linked bipyrazole structures and their derivatives, distinguishing them from other possible isomers.

| Nucleus | Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H | >10 |

| C4-H | ~5.8 | |

| -CH₃ | ~2.2-2.3 | |

| ¹³C | C3/C5 | ~148 |

| C4 | ~105-106 | |

| -CH₃ | ~11-14 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule. The spectra reveal characteristic vibrational modes (stretching, bending, twisting) that serve as a fingerprint for the compound.

For this compound and its complexes, vibrational spectroscopy confirms the presence of the pyrazole rings and methyl groups and can indicate coordination to a metal center. A detailed study of silver(I) coordination polymers with H₂Me₄BPZ provides extensive IR and Raman data. mdpi.com The Raman spectra of the complexes show characteristic C-H stretching vibrations [ν(C–H)] around 2930 cm⁻¹ and C-C stretching [ν(C–C)] around 625 cm⁻¹. mdpi.com Coordination to the metal is evidenced by the appearance of new bands in the far-IR and low-frequency Raman regions, such as those assigned to Ag-N stretching vibrations [ν(Ag–N)] at approximately 454-480 cm⁻¹. mdpi.com

Theoretical and experimental studies on the 3,5-dimethylpyrazole monomer have provided a firm assignment of most of its observed vibrational bands. nih.gov The IR spectra are characterized by high absorption in the 3200-2500 cm⁻¹ region related to N-H stretching vibrations [ν(N-H)], which are often involved in hydrogen bonding. These foundational assignments are crucial for interpreting the more complex spectra of the bipyrazole and its metal complexes. acs.orgnih.gov

| Technique | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Raman (solid) | 2932 s | ν(C–H) |

| 625 s | ν(C–C) | |

| Far-IR (CsI) | 627 s | ν(C–C) |

| 479 m | ν(Ag–N) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its coordination complexes. It provides crucial information for confirming the molecular weight of the synthesized ligand and for elucidating the stoichiometry and connectivity within its metal complexes. Furthermore, analysis of the fragmentation patterns offers deep insights into the structural framework of the parent molecule and its derivatives.

Molecular Weight Confirmation of the Ligand

Soft ionization techniques, particularly Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS), are commonly employed to determine the molecular weight of the this compound ligand with high precision. The calculated monoisotopic mass of this compound (C₁₀H₁₂N₄) is 188.1062 Da.

In a typical ESI-MS analysis, the ligand is expected to be observed primarily as its protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) value corresponding to its molecular weight plus the mass of a proton.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed Species |

| [C₁₀H₁₂N₄ + H]⁺ | 189.1135 | [M+H]⁺ |

| [C₁₀H₁₂N₄ + Na]⁺ | 211.0954 | [M+Na]⁺ |

The exceptional mass accuracy of HRMS, often within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental composition. For instance, the analysis of a structurally related pyrazolyl-pyridine ligand, C₁₃H₁₃N₅, showed a found mass of 239.1174 against a calculated mass of 239.1171, demonstrating the power of this technique for molecular formula verification. amazonaws.com

Fragmentation Pathway Analysis

Electron Ionization (EI) mass spectrometry is a valuable tool for studying the fragmentation pathways of organic molecules. While specific fragmentation data for this compound is not extensively documented, a plausible fragmentation pathway can be proposed based on the known behavior of pyrazole and other N-heterocyclic compounds. aip.orgimreblank.ch

The fragmentation process would likely be initiated by the loss of stable or radical species from the molecular ion [M]⁺•. Key fragmentation steps may include:

Loss of a Methyl Radical: A common fragmentation for methylated aromatic systems, leading to the formation of a stable [M-CH₃]⁺ ion.

Cleavage of the Bipyrazole C-C Bond: Scission of the central bond connecting the two pyrazole rings would result in a fragment ion corresponding to a single 3,5-dimethylpyrazole unit.

Ring Cleavage: The pyrazole rings themselves can undergo cleavage, leading to the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN). aip.org

Table 2: Proposed Key Fragment Ions in the EI Mass Spectrum of this compound

| Proposed Fragment Ion | m/z (approx.) | Neutral Loss |

| [C₁₀H₁₂N₄]⁺• (Molecular Ion) | 188 | - |

| [C₉H₉N₄]⁺ | 173 | •CH₃ |

| [C₅H₇N₂]⁺ | 95 | •C₅H₅N₂ |

| [C₄H₅]⁺ | 53 | HCN from [C₅H₆N]⁺ |

Analysis of Metal Complexes

ESI-MS is particularly well-suited for the analysis of metal complexes of this compound, as it allows for the gentle transfer of charged complex ions from solution to the gas phase. nih.gov The resulting mass spectra can confirm the formation of the desired complexes and provide information on their stoichiometry.

Commonly observed species for a ligand (L) reacting with a metal salt (MX₂) include singly charged ions such as [L+M+X]⁺ or [L₂+M+X]⁺. nih.gov The exact nature of the observed species depends on the metal, the ligand-to-metal ratio, and the counter-ions present.

Collision-induced dissociation (CID) experiments on these complex ions can further probe their structure. The fragmentation of these complexes is often dependent on the specific metal ion involved. nih.gov Typically, the initial fragmentation involves the loss of a counter-ion, which can be followed by the loss of a ligand molecule.

Table 3: Representative Examples of Expected m/z Values for Metal Complexes of this compound (L)

| Complex Ion Formula | Metal (M) | Counter-ion (X) | Calculated m/z (using most abundant isotopes) |

| [L + ⁶³Cu + Cl]⁺ | Copper(II) | Chloride | 286.0 |

| [L + ⁶⁴Zn + NO₃]⁺ | Zinc(II) | Nitrate | 314.0 |

| [L₂ + ⁶³Cu]²⁺ | Copper(II) | - | 219.6 (m/z) |

| [L + ¹⁰⁷Ag]⁺ | Silver(I) | - | 295.0 |

These studies are fundamental in confirming the successful synthesis of both the ligand and its targeted metal-organic architectures, providing a solid foundation for further spectroscopic and structural characterization.

Theoretical and Computational Investigations of 3,5 Dimethyl 1h,1 H 4,4 Bipyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of the 3,5-Dimethyl-1H,1'H-4,4'-bipyrazole molecule. eurasianjournals.com DFT offers a favorable balance between computational cost and accuracy, making it a standard method for analyzing the electronic structure of organic compounds. eurasianjournals.comtandfonline.com Such calculations typically begin with the optimization of the molecule's ground state geometry. For analogous pyrazole (B372694) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(2d,p) have been successfully used to obtain optimized structures that show excellent agreement with experimental data from X-ray diffraction. tandfonline.comresearchgate.net

The electronic nature of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comutexas.edu The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comwikipedia.org

HOMO-LUMO Analysis : A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and prone to chemical reactions. wikipedia.orgmdpi.com For pyrazole-based systems, DFT calculations are routinely used to determine the energies of these orbitals. mdpi.com This analysis helps predict how this compound would participate in reactions; for instance, its electron-donating or accepting capabilities are crucial in forming coordination complexes or participating in cycloaddition reactions. researchgate.netnih.gov

Reactivity Descriptors : From the HOMO and LUMO energy values, several key reactivity descriptors can be calculated to provide a more quantitative prediction of chemical behavior. researchgate.net These parameters, summarized in the table below, help to characterize the molecule's response to chemical reactions.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for reaction. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is calculated using DFT to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a bipyrazole system, the nitrogen atoms of the pyrazole rings are expected to be the most electron-rich sites, making them primary locations for protonation and coordination to metal ions. The MEP is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. tandfonline.comresearchgate.net

The this compound system possesses conformational flexibility and the potential for tautomerism, both of which can be effectively studied using computational methods.

Conformational Analysis : The central C4-C4' bond allows for rotation of the two pyrazole rings relative to each other. Quantum chemical calculations can determine the potential energy surface associated with this rotation, identifying the most stable conformer (e.g., planar or twisted) and the energy barriers between different conformations. The planarity of the molecule can influence its packing in the solid state and its ability to act as a rigid spacer in coordination polymers. researchgate.netacs.org

Tautomerism : Annular tautomerism, involving the migration of the N-H proton between the two nitrogen atoms within a single pyrazole ring, is a characteristic feature of pyrazoles. fu-berlin.deijpras.com In the bipyrazole system, this can lead to several possible tautomeric forms. While low-temperature NMR studies have been used to determine tautomeric equilibrium constants for simpler pyrazoles in solution, computational methods can predict the relative stability of different tautomers in both the gas phase and solution. fu-berlin.de For this compound, solid-state 13C NMR studies have suggested that dynamic proton transfer does not occur in the crystalline state. Furthermore, studies of its co-crystals reveal a complex network of N-H···N and N-H···O hydrogen bonds, which stabilize a specific tautomeric form. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. eurasianjournals.comrsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as solvent molecules or other solutes. nih.gov

For this compound, MD simulations can offer insights into its behavior in solution, complementing the static picture provided by quantum calculations. Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD) : This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value over the course of a simulation indicates that the molecule has reached a stable conformational equilibrium. rsc.orgresearchgate.net

Root Mean Square Fluctuation (RMSF) : RMSF analysis identifies the fluctuations of individual atoms or residues around their average positions. This provides insight into the flexibility of different parts of the molecule. For the bipyrazole, this could highlight the degree of torsional motion around the central C-C bond and the movement of the methyl groups. rsc.orgresearchgate.net

MD simulations are also exceptionally powerful for studying intermolecular interactions. Simulations of the bipyrazole in a solvent like water or DMSO would reveal the nature and dynamics of hydrogen bonding between the pyrazole N-H groups and the solvent, as well as other non-covalent interactions that dictate its solubility and aggregation behavior.

Computational Modeling of Ligand-Metal Binding Interactions

This compound is a well-established ligand, functioning as a rigid spacer in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org Computational modeling is a powerful tool to investigate the interactions between this ligand and various metal ions.

DFT calculations can be used to model the binding of the bipyrazole ligand to metal centers. mdpi.com Such studies can:

Optimize Geometries : Determine the precise bond lengths, bond angles, and coordination geometry of the resulting metal complex. nih.gov

Calculate Binding Energies : Quantify the strength of the interaction between the metal ion and the nitrogen donor atoms of the pyrazole rings.

Analyze Electronic Structure : Investigate how coordination to a metal affects the electronic properties of the ligand, including the energies and distribution of its frontier orbitals. This is crucial for understanding the properties of the final material, such as its color, magnetism, and catalytic activity. mdpi.comresearchgate.net

For example, DFT has been used to study analogous platinum-pyrazole complexes, providing insights into the electronic structure, spectroscopic properties, and the nature of the chemical bonds formed. mdpi.com These computational approaches can guide synthetic efforts by predicting which metals will form stable structures with the this compound ligand and what properties the resulting materials might possess.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3,5-Dimethyl-1H,1'H-4,4'-bipyrazole

This compound, a symmetrical bipyrazole derivative, is a versatile building block in supramolecular chemistry and materials science. Its structure consists of two pyrazole (B372694) rings linked at the 4 and 4' positions, with methyl groups at the 3, 3', 5, and 5' positions. This substitution pattern imparts specific steric and electronic properties that influence its coordination behavior and the architecture of the resulting materials.

An efficient, high-yield preparative synthesis for 3(5),3′(5′)-dimethyl-4,4′-bipyrazole has been developed. researchgate.net This method involves a double dipolar cycloaddition of diazomethane (B1218177) with 2,5-dinitro-2,4-hexadiene, which is followed by the aromatization of the resulting isomeric bipyrazolines using an alkali in aqueous methanol. researchgate.net

The compound is recognized for its high thermal stability and its role as a ligand in coordination chemistry. The methyl groups at the 3 and 5 positions introduce steric hindrance, which can affect the efficiency of coupling reactions and the stability of the bipyrazole structure. This steric influence also plays a crucial role in the coordination behavior of the ligand with metal ions.

Emerging Trends and Novel Research Opportunities in 4,4'-Bipyrazole Chemistry

The field of 4,4'-bipyrazole chemistry is experiencing a surge of interest, driven by the quest for new functional materials. A significant emerging trend is the exploration of bipyrazole derivatives in the development of metal-organic frameworks (MOFs) and coordination polymers. The ability of 4,4'-bipyrazoles to act as bridging ligands allows for the construction of diverse and complex architectures with potential applications in gas storage, separation, and catalysis.

Furthermore, the functionalization of the bipyrazole core is a key area of research. Introducing different substituent groups onto the pyrazole rings allows for the fine-tuning of the electronic and steric properties of the ligand, leading to materials with tailored functionalities. Research into the biological activities of bipyrazole derivatives is also gaining traction, with studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The unique structural features of bipyrazoles make them promising scaffolds for the design of novel therapeutic compounds. researchgate.net

Prospects for Unexplored Synthetic Methodologies and Chemical Modifications

While established synthetic routes to this compound exist, there remain opportunities for the development of more sustainable and efficient methodologies. Catalyst-free approaches, such as those utilizing spirocyclopropanyl-pyrazolone and hydrazine (B178648) under mild conditions, are being explored for the synthesis of 4,4'-bipyrazole derivatives. researchgate.net These methods offer the potential for higher yields and reduced environmental impact.

The chemical modification of the this compound scaffold presents a vast landscape for future research. The introduction of various functional groups through substitution reactions on the pyrazole rings or the methyl groups could lead to a wide array of new compounds with unique properties. For instance, the incorporation of chiral auxiliaries could lead to the development of enantioselective catalysts, while the attachment of photoactive moieties could result in novel light-harvesting materials. The exploration of post-synthetic modification of MOFs constructed from this bipyrazole ligand also offers a pathway to new materials with enhanced functionalities.

Future Horizons in Advanced Material Science and Catalysis Utilizing this compound

The unique properties of this compound position it as a promising candidate for a range of applications in advanced material science and catalysis. Its robust nature and ability to form stable coordination complexes make it an ideal building block for the design of next-generation materials.

In material science, future research could focus on the development of:

Porous Materials: MOFs and coordination polymers with high surface areas and tunable pore sizes for applications in carbon capture, gas storage, and selective separations. The methyl groups on the bipyrazole ligand can play a crucial role in controlling the network interpenetration, which is vital for creating accessible pores.

Luminescent Materials: Incorporation of lanthanide ions or organic chromophores into bipyrazole-based frameworks could lead to materials with interesting photophysical properties for applications in sensing, imaging, and solid-state lighting.

Magnetic Materials: The use of paramagnetic metal ions in conjunction with bipyrazole ligands could result in molecule-based magnets with tunable magnetic properties.

In catalysis, the future lies in the design of:

Homogeneous and Heterogeneous Catalysts: Bipyrazole ligands can stabilize a variety of metal centers, creating active and selective catalysts for a wide range of organic transformations. The development of recyclable heterogeneous catalysts based on bipyrazole-containing MOFs is a particularly promising area.

Biomimetic Catalysts: The pyrazole moiety is found in the active sites of some metalloenzymes. This provides inspiration for the design of synthetic catalysts that mimic the function of these natural systems for efficient and selective chemical conversions.

Identification of Key Unaddressed Challenges and Research Gaps in Bipyrazole Research

Despite the significant progress in bipyrazole chemistry, several challenges and research gaps remain to be addressed:

Scalable and Cost-Effective Synthesis: While efficient synthetic routes have been developed, the scalability and cost-effectiveness of these methods for large-scale production of this compound and its derivatives remain a challenge.

Understanding Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of bipyrazole-based materials and their functional properties is crucial for the rational design of new materials with desired characteristics. This requires a combination of advanced characterization techniques and computational modeling.

Exploring the Full Scope of Applications: While applications in coordination chemistry and material science are well-established, the potential of this compound in other fields, such as medicine and electronics, is still underexplored.

Long-Term Stability and Durability: For practical applications, the long-term stability and durability of bipyrazole-based materials, particularly MOFs, under various environmental conditions need to be thoroughly investigated.

"Click" Chemistry Applications: The development of 4H-pyrazoles as "click" reagents opens up new avenues for their use in bioconjugation and materials science. nih.gov Further research is needed to optimize the reactivity and stability of these reagents for broader applications. nih.gov

Addressing these challenges will be key to unlocking the full potential of this compound and the broader class of bipyrazole compounds in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.